Trimidox
Overview
Description
Trimidox is a clear, yellow aqueous solution for parenteral administration . The active ingredients of Trimidox are a combination of trimethoprim and sulfadoxine which has been established in a ratio of 1:5 . Each mL contains 40 mg of trimethoprim and 200 mg of sulfadoxine .
Synthesis Analysis
Trimidox (3,4,5-trihydroxybenzamidoxime) was identified as a potent inhibitor of ribonucleotide reductase . It was shown to significantly decrease deoxycytidine triphosphate (dCTP) pools in HL-60 leukemia cells .Molecular Structure Analysis
The molecular formula of Trimidox is C7H8N2O4 . Its formal name is N,3,4,5-tetrahydroxy-benzenecarboximidamide .Chemical Reactions Analysis
Trimidox is a specific ribonucleotide reductase inhibitor that reduces levels of dGTP and dCTP in HL-60 cells . It induces apoptosis via activation of caspases without altering the cell cycle distribution .Physical And Chemical Properties Analysis
Trimidox is a crystalline solid . It has a formula weight of 184.2 . It is soluble in DMF (20 mg/ml), DMSO (25 mg/ml), and DMSO:PBS (pH 7.2) (1:2) (0.3 mg/ml) .Scientific Research Applications
1. Hemoglobin and F-Cell Production in Erythroid Differentiation
Trimidox has been studied for its role in erythroid differentiation, particularly in the context of sickle cell anemia. Research shows that Trimidox can stimulate hemoglobin and F-cell production in human K562 erythroleukemia cells, providing evidence of its potential use in treating conditions like sickle cell anemia (Iyamu et al., 1998).
2. Antioxidant and Anti-Cancer Properties
Studies have demonstrated the potent antioxidant properties of Trimidox, which can prevent oxidative stress-induced cytotoxicity and apoptosis in various cell lines. This property makes it a promising candidate for anticancer therapy (Kanno et al., 2007).
3. Inhibition of Ribonucleotide Reductase
Trimidox is an effective inhibitor of ribonucleotide reductase, an enzyme critical in DNA synthesis, making it a potential tool in chemotherapy. Research shows that Trimidox can inhibit this enzyme more potently than hydroxyurea, a clinically used inhibitor (Szekeres et al., 2004).
4. Apoptosis Induction in Cancer Cells
Trimidox has been found to induce apoptosis in various cancer cell lines, including ovarian carcinoma and leukemia cells. This effect is linked to its inhibition of ribonucleotide reductase and the induction of c-myc expression (Rosenberger et al., 2000).
5. Synergistic Effects in Chemotherapy
Research has explored the use of Trimidox in combination with other chemotherapy drugs like cisplatin and cyclophosphamide. These combinations have shown synergistic effects in treating leukemia in mouse models, suggesting the potential for Trimidox in combination therapies (Novotný et al., 2006).
6. Modulation of Immune Response
Trimidox has been investigated for its effects on the immune response, particularly in the context of mast cell activation andinflammatory diseases. It has been shown to suppress IgE-stimulated mast cell cytokine secretion, indicating its potential use in treating mast cell-associated inflammatory and autoimmune diseases (McLeod et al., 2014).
7. Enhancing Effects of Other Anticancer Agents
Trimidox has been demonstrated to enhance the effects of other anticancer agents like adriamycin in animal models. The combination of Trimidox with adriamycin showed enhanced antitumor effects, suggesting a beneficial role for Trimidox in combination cancer treatments (Fritzer‐Szekeres et al., 1998).
8. Potential in Treating Neurological Tumors
The combination of Trimidox with other specific inhibitors of ribonucleotide reductase has shown synergistic cytotoxic effects in malignant brain tumor cells. This indicates Trimidox's potential application in developing chemotherapy protocols for brain tumors (Figul et al., 2003).
9. Impact on Energy Metabolism Pathways in Tumor Cells
Trimidox has shown synergistic cytotoxic effects when combined with drugs that inhibit energy metabolism pathways in colon tumor cells. This suggests its potential role in the treatment of colon cancer (Szekeres et al., 1994).
Safety And Hazards
Future Directions
Trimidox may be used in cattle and swine where potent systemic antibacterial action against a wide range of sensitive organisms is required . It is indicated for the treatment of respiratory tract infections, alimentary tract infections, and other infections .
Relevant Papers Trimidox has been studied for its effects on human promyelocytic leukemia cells . It has been found to synergistically enhance the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells . It has also been found to reverse late-stage murine retrovirus-induced lymphoproliferative disease with less bone marrow toxicity than hydroxyurea .
properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJYSGFUMYUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914733 | |
Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimidox | |
CAS RN |
95933-74-7 | |
Record name | Trimidox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95933-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimidox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRIHYDROXYBENZAMIDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.